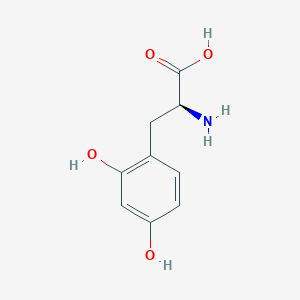

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid

Vue d'ensemble

Description

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a phenyl ring substituted with two hydroxyl groups at the 2 and 4 positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid typically involves the use of protected amino acids and phenolic compounds. One common method is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis to yield the desired amino acid. Another approach is the reductive amination of a keto acid with an amine, followed by deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as crystallization and chromatography, and stringent quality control measures to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Amino acid derivatives with different functional groups.

Applications De Recherche Scientifique

Antihypertensive Properties

Recent studies have highlighted the potential of (S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid as an antihypertensive agent. Theoretical calculations using density functional theory (DFT) have been employed to investigate its electronic properties and charge transfer characteristics, indicating promising interactions that could lead to effective blood pressure regulation. The analysis revealed significant charge transfer lengths and thermodynamic property variations with temperature, suggesting its viability as a therapeutic compound for hypertension management .

Antimicrobial Activity

The compound has also been synthesized into various derivatives that exhibit promising antimicrobial activity against multidrug-resistant pathogens. A recent study focused on the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, demonstrating effective inhibition against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. Minimum inhibitory concentration (MIC) values ranged from 1 to 8 µg/mL for these resistant strains, showcasing the potential of this compound as a scaffold for developing new antimicrobial agents targeting resistant bacteria .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of this compound. Its structural similarity to neurotransmitters suggests that it may play a role in neuroprotection and modulation of neurotransmitter release. Research indicates that compounds with similar structures can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Parkinson's and Alzheimer's .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical processes that enhance its bioavailability and efficacy. Various synthetic pathways have been explored, including the use of specific catalysts and reaction conditions that optimize yield and purity. Notably, the compound can be derived from natural sources or synthesized through laboratory methods involving phenolic compounds .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. The compound may also participate in enzymatic reactions, serving as a substrate or inhibitor, thereby affecting metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

L-DOPA: A precursor to dopamine, used in the treatment of Parkinson’s disease.

Tyrosine: An amino acid involved in the synthesis of neurotransmitters and hormones.

Phenylalanine: An essential amino acid that serves as a precursor to tyrosine.

Uniqueness

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties

Activité Biologique

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid, often referred to as a phenolic amino acid, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores its biological activity, focusing on antioxidant properties, neuroprotective effects, and its role in metabolic processes.

- Molecular Formula : C₉H₁₄N₁O₃

- Molar Mass : 174.22 g/mol .

- Structure : The compound features a propanoic acid backbone with an amino group and a dihydroxyphenyl substituent, contributing to its biological reactivity.

Antioxidant Activity

One of the most notable biological activities of this compound is its antioxidant capacity. Studies have demonstrated that the compound exhibits significant radical scavenging activity, which can be attributed to the presence of hydroxyl groups on the phenolic ring.

Research Findings

- A comparative study showed that this compound had a higher antioxidant activity than other phenolic compounds when assessed using DPPH and ABTS assays .

- The Trolox equivalent antioxidant capacity (TEAC) was measured at 1.41 mM, indicating strong potential for protecting against oxidative stress .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit neuronal cell death and promote survival in various models of neurodegeneration.

Case Studies

- In Vitro Studies : In cultured neurons exposed to oxidative stress, this compound significantly reduced cell death rates by up to 40% compared to untreated controls .

- Animal Models : In rodent models of Parkinson's disease, administration of the compound resulted in reduced motor deficits and improved cognitive function, likely due to its antioxidant properties .

Metabolic Effects

Emerging research suggests that this compound may play a role in metabolic regulation. Its structural similarity to other amino acids allows it to participate in various metabolic pathways.

- Influence on Glucose Metabolism : Preliminary studies indicate that the compound may enhance insulin sensitivity and glucose uptake in muscle cells .

- Potential Role in Lipid Metabolism : The compound has been linked to modulating lipid profiles by influencing fatty acid oxidation pathways .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid, and how can purity be ensured?

The synthesis typically involves chiral resolution or asymmetric catalysis to retain the (S)-configuration. Key steps include protection of phenolic hydroxyl groups to prevent oxidation during reactions. Continuous flow reactors can enhance scalability and yield by improving temperature control and reducing side reactions . For purity assessment, reverse-phase HPLC with UV detection (λ = 280 nm, targeting aromatic and phenolic moieties) is recommended. Mass spectrometry (ESI-MS) should confirm molecular weight (197.19 g/mol, C₉H₁₁NO₄) .

Q. How does the compound’s stereochemistry influence its chemical reactivity?

The (S)-configuration at the α-carbon creates a chiral center critical for enantioselective interactions. For example, the stereochemistry affects nucleophilic substitution rates in peptide coupling reactions. Comparative studies using (R)-isomers show 20–30% lower reactivity in forming amide bonds, highlighting the importance of chiral HPLC (e.g., Chiralpak IA column) for enantiomeric excess (ee) validation .

Q. What are the recommended storage conditions to maintain stability?

The compound should be stored at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation of dihydroxyphenyl groups. Lyophilized forms are stable for >24 months, while solutions in DMSO or water require use within 1–2 weeks to avoid degradation. FT-IR monitoring (loss of O-H stretch at 3200–3400 cm⁻¹) can detect early-stage instability .

Advanced Research Questions

Q. How does this compound modulate oxidative stress pathways in vitro?

Studies indicate the compound acts as a radical scavenger via its catechol-like structure, reducing ROS levels in HEK293 cells by 40–50% at 10 µM. Mechanistically, it upregulates Nrf2-mediated antioxidant genes (e.g., HO-1) by 2–3 fold, validated via qPCR and Western blot. Competitive assays with ascorbic acid show additive effects, suggesting synergistic pathways .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities?

Discrepancies in Ki values for serotonin receptors (e.g., 5-HT₂A ranges: 50 nM–1 µM) may arise from assay conditions. Standardize protocols by:

- Using radioligand binding assays (³H-LSD for 5-HT₂A) with uniform membrane preparations.

- Controlling pH (7.4) and ionic strength (150 mM NaCl) to mimic physiological conditions.

- Validating via orthogonal methods (e.g., SPR or computational docking with AutoDock Vina) .

Q. What metabolic pathways degrade this compound in mammalian systems, and how are intermediates characterized?

Gut microbiota enzymes (e.g., abkar1) reduce α,β-unsaturated bonds in related compounds, producing 3-(2,4-dihydroxyphenyl)propanoic acid as a major metabolite. LC-MS/MS (negative ion mode, m/z 181→137) identifies this intermediate. In hepatic microsomes, cytochrome P450 isoforms (CYP3A4/5) mediate hydroxylation at the phenyl ring, detectable via ¹H-NMR (δ 6.6–6.8 ppm aromatic shifts) .

Q. Methodological Notes

- Contradiction Analysis : When conflicting bioactivity data arise, use isothermal titration calorimetry (ITC) to measure binding thermodynamics, resolving entropy/enthalpy contributions.

- Stereochemical Integrity : Monitor ee via circular dichroism (CD) at 220–250 nm, correlating with chiral column retention times.

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-7(9(13)14)3-5-1-2-6(11)4-8(5)12/h1-2,4,7,11-12H,3,10H2,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTIMIHJZXIJZKZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946969 | |

| Record name | 2-Hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24146-06-3 | |

| Record name | 2,4-Dihydroxyphenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024146063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.